Rilpivirine amide 1 impurity

描述

Significance of Impurity Research in Pharmaceutical Development

Impurity research and profiling are indispensable components of modern pharmaceutical development, ensuring the quality, safety, and efficacy of drug products. veeprho.comglobalpharmatek.com The primary significance lies in safeguarding patient health by identifying and controlling potentially harmful substances that could elicit toxic, mutagenic, or carcinogenic effects. veeprho.combiomedres.us A thorough understanding of an API's impurity profile is crucial for several reasons. It aids in optimizing the manufacturing process to minimize the formation of process-related impurities. globalpharmatek.com Furthermore, by identifying degradation pathways, appropriate storage conditions and shelf-life for the drug product can be established. globalpharmatek.com This comprehensive analysis is not only a scientific necessity but also a mandatory regulatory requirement for gaining approval for new drugs. globalpharmatek.comrjpdft.com The data from impurity profiling supports the validation of analytical methods and ensures consistency and quality control for every batch of the API produced. globalpharmatek.com

Regulatory Frameworks for Impurity Control (e.g., ICH Guidelines)

To ensure global standards for pharmaceutical quality and safety, several regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have implemented rigorous guidelines for the control of impurities. pharmaguideline.combiomedres.usrjpdft.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of guidelines that are widely adopted by the pharmaceutical industry. wordpress.com

These guidelines provide a scientific framework for the control of impurities in new drug substances and products. Key ICH guidelines relevant to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides guidance on the qualification and control of impurities in new drug substances, defining thresholds for reporting, identification, and qualification. jpionline.orgbiotech-spain.comgmp-compliance.org

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities that are classified as degradation products in new drug products. biotech-spain.comeuropa.eueuropa.eu

ICH Q3C(R9): Guideline for Residual Solvents This guideline addresses the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. jpionline.orgbiotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline specifically focuses on the identification, categorization, and control of mutagenic impurities to ensure patient safety. jpionline.org

Adherence to these regulatory frameworks is essential for drug manufacturers to ensure their products meet the required quality standards and to obtain marketing authorization. oceanicpharmachem.comjpionline.org

Overview of Impurity Classification relevant to Rilpivirine

Pharmaceutical impurities are generally classified into three main categories based on their origin: organic impurities, inorganic impurities, and residual solvents. pharmaguideline.com For the non-nucleoside reverse transcriptase inhibitor Rilpivirine, the focus is primarily on organic impurities, which can be further subdivided into process-related impurities, degradation products, and potential genotoxic impurities.

Process-related impurities are substances that are formed during the synthesis of an API. wordpress.com These can include unreacted starting materials, by-products of side reactions, intermediates, and residual reagents or catalysts. jpionline.org The control of these impurities is critical as they directly impact the quality and purity of the final API. wordpress.com In the synthesis of Rilpivirine, various process-related impurities can arise. For instance, an efficient synthetic route was designed to control for impurities, achieving a purity of 99.6% with no single impurity exceeding 0.10%. acs.org One identified process-related impurity in Rilpivirine production is 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. synzeal.com Another study focused on developing a process that minimizes the formation of the undesired Z-isomer of a key intermediate to less than 0.5%. researchgate.net

Degradation products result from the chemical breakdown of the drug substance over time or due to exposure to stress factors such as light, heat, humidity, or acid/base conditions. jpionline.orgeuropa.eu Identifying these degradation products is crucial for determining the stability of the drug and its appropriate storage conditions. globalpharmatek.com

Forced degradation studies on Rilpivirine have been conducted to understand its stability profile. These studies revealed that Rilpivirine is susceptible to degradation under certain conditions. Specifically, under acidic and basic hydrolysis combined with heat, the main degradation products identified are Rilpivirine Amide A and Rilpivirine Amide B. orientjchem.orgnih.govresearchgate.net

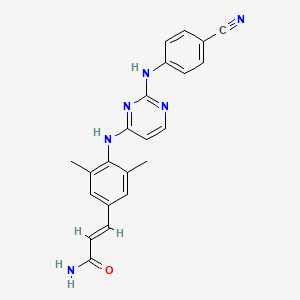

Rilpivirine amide 1 impurity , the focus of this article, is a known degradation product. Its chemical name is (2E)-3-[4-[[2[(4-Cyanophenyl)amino]pyrimidin-4-yl]amino]-3, 5-Dimethylphenyl]prop-2-Enamide. synzeal.comsimsonpharma.comchemicea.comsincopharmachem.comnih.gov

| Identifier | Information | Source |

|---|---|---|

| Chemical Name | (2E)-3-[4-[[2-[(4-Cyanophenyl)amino]pyrimidin-4-yl]amino]-3, 5-Dimethylphenyl]prop-2-Enamide | synzeal.comsimsonpharma.comchemicea.com |

| CAS Number | 500288-66-4 | synzeal.comsimsonpharma.comnih.gov |

| Molecular Formula | C22H20N6O | synzeal.comsimsonpharma.comnih.gov |

| Molecular Weight | 384.43 g/mol | simsonpharma.com |

Potential genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. jpionline.org Due to their significant risk to patient safety, even at trace levels, their control is governed by strict regulatory guidelines, such as ICH M7. jpionline.org In the multi-step synthesis of Rilpivirine, certain reagents and intermediates could lead to the formation of GTIs. sciencescholar.us Research has focused on developing specific analytical methods to detect and quantify these impurities at very low levels. researchgate.net For Rilpivirine hydrochloride, two potential genotoxic impurities have been identified as 4-Iodo-2,6-dimethylaniline and 3-Iodo-2,6-dimethylaniline, which can be generated during the manufacturing process. sciencescholar.usresearchgate.netresearcher.lifesciencescholar.us

| Impurity Classification | Examples in Rilpivirine | Source |

|---|---|---|

| Process-Related Impurities | 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile, (Z)-isomer of intermediates | synzeal.comresearchgate.net |

| Degradation Products | This compound, Rilpivirine Amide A, Rilpivirine Amide B | orientjchem.orgnih.govresearchgate.netnih.gov |

| Potential Genotoxic Impurities | 4-Iodo-2,6-dimethylaniline, 3-Iodo-2,6-dimethylaniline | researchgate.netresearcher.lifesciencescholar.us |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-[4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-14-11-17(5-8-19(24)29)12-15(2)21(14)27-20-9-10-25-22(28-20)26-18-6-3-16(13-23)4-7-18/h3-12H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGADCYBSSOOZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Characterization of Rilpivirine Amide 1 Impurity

Systematic Nomenclature of Rilpivirine Amide 1 Impurity

This compound is a known process-related impurity and degradation product of the active pharmaceutical ingredient (API) Rilpivirine. synthinkchemicals.comdaicelpharmastandards.com The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (2E)-3-[4-[[2-[(4-Cyanophenyl)amino]-4-pyrimidinyl]amino]-3,5-dimethylphenyl]-2-propenamide. nih.govclearsynth.com

This impurity is also referred to by several synonyms, including:

(E)-3-[4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylphenyl]prop-2-enamide nih.gov

Rilpivirine Amide nih.gov

(E)-3-(4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylamide allmpus.com

The compound is identified by the CAS number 500288-66-4. nih.gov It has a molecular formula of C22H20N6O and a molecular weight of approximately 384.4 g/mol . nih.govclearsynth.com

Structural Relationship to Rilpivirine API

This compound is structurally very similar to the Rilpivirine API. The core structure of Rilpivirine is a diarylpyrimidine derivative, specifically 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile. daicelpharmastandards.comnih.gov

The key structural difference lies in the hydrolysis of one of the two nitrile groups (-C≡N) present in the Rilpivirine molecule. Rilpivirine contains a nitrile group on the benzonitrile (B105546) ring and another on the vinyl side chain ((E)-2-cyanovinyl) attached to the dimethylphenyl ring. daicelpharmastandards.comnih.gov In the formation of this compound, the nitrile group on the cyanovinyl side chain is hydrolyzed to a primary amide functional group (-CONH2). nih.govallmpus.com The nitrile group on the benzonitrile portion of the molecule remains unchanged. This transformation results in the "(2E)...prop-2-enamide" portion of the impurity's systematic name. nih.gov

Isomeric Considerations and Related Amide Impurities (e.g., Amide A, Amide B, Amide 2)

The presence of two distinct nitrile groups in the Rilpivirine structure allows for the formation of two positional isomers of the mono-hydrolyzed amide impurity. This compound is one of these isomers.

The other key related amide impurity is Rilpivirine Amide 2 Impurity . synzeal.com This compound is the positional isomer of Amide 1. In this case, the nitrile group on the benzonitrile ring is hydrolyzed to an amide, while the cyanovinyl group on the dimethylphenyl ring remains intact. synzeal.com The systematic name for Rilpivirine Amide 2 Impurity is 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzamide. synzeal.com It is identified by the CAS number 1446439-51-5. synzeal.com

Forced degradation studies of Rilpivirine have shown the formation of acid-base hydrolyzed amide impurities, sometimes referred to as Rilpivirine-Amide A and Rilpivirine-Amide B , which correspond to these two positional isomers. vivekanandcollege.ac.inorientjchem.org

Formation Pathways and Degradation Kinetics of Rilpivirine Amide 1 Impurity

Hydrolytic Degradation Mechanisms (Acidic and Alkaline Hydrolysis)

The principal pathway for the formation of Rilpivirine Amide 1 Impurity is through hydrolytic degradation. researchgate.netvivekanandcollege.ac.in This process occurs when Rilpivirine is subjected to both acidic and alkaline environments, leading to the hydrolysis of a cyano group on the parent molecule.

Forced degradation studies confirm that Rilpivirine undergoes significant degradation in the presence of both acids and bases. orientjchem.org Research has shown that under conditions of acidic degradation, particularly when combined with heat, the main degradation products are amide impurities, identified as RLP Amide A and RLP Amide B. orientjchem.orgresearchgate.net Similarly, basic hydrolysis also results in the formation of these same amide impurities as the primary degradation products. orientjchem.orgresearchgate.net These findings underscore that hydrolysis is a critical factor in the generation of amide-related impurities of Rilpivirine. researchgate.netvivekanandcollege.ac.in

Photolytic Degradation Processes

Exposure to light is another stress condition that can induce degradation of Rilpivirine. However, studies indicate that the formation of this compound is not the primary outcome of photolytic degradation. vivekanandcollege.ac.inorientjchem.org When subjected to photolytic stress, such as irradiation from a xenon arc lamp, the main degradation product observed is the Z-isomer of Rilpivirine (Z-RLP). orientjchem.orgresearchgate.net Dimer impurities have also been identified as resulting from photodegradation. researchgate.netvivekanandcollege.ac.in While some degradation of Rilpivirine does occur under UV light, with one study noting a 3.5% degradation, the formation of amide impurities is not reported as a significant pathway under these conditions. wisdomlib.orgwisdomlib.org

Other Potential Degradation Pathways (e.g., Oxidative, Thermal)

Rilpivirine has been subjected to other stress conditions, including oxidative and thermal degradation, to assess its stability. The drug substance has been found to be relatively stable under thermal and oxidative stress. orientjchem.orgsynthinkchemicals.com One study reported that Rilpivirine hydrochloride powder was stable under heat treatment and that its solution was stable under oxidation treatment. orientjchem.orgresearchgate.net

Kinetic Studies of Impurity Formation

Kinetic studies help to quantify the rate at which an impurity forms under specific conditions. While detailed kinetic models are not extensively available in the reviewed literature, forced degradation studies provide valuable data on the extent of Rilpivirine degradation, which correlates with the rate of impurity formation.

Rate Constants under various stress conditions

Specific rate constants for the formation of this compound have not been detailed in the available literature. However, the percentage of Rilpivirine degradation under various stress conditions offers an indication of the formation rate of its impurities. The data shows that the most significant degradation occurs under acidic and alkaline hydrolysis, aligning with the observation that these are the primary pathways for amide impurity formation.

Data sourced from a 2023 study on the forced degradation of Rilpivirine. mdpi.com

Activation Energy Determination

The determination of activation energy provides insight into the energy barrier that must be overcome for a chemical reaction, such as impurity formation, to occur. Based on the reviewed scientific literature, specific studies calculating the activation energy for the formation of this compound have not been reported.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Rilpivirine and its related substances, including the amide 1 impurity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are predominantly employed due to their high resolution and sensitivity. biomedres.us These methods allow for the effective separation of the main compound from its impurities, even when they are present at very low levels.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported technique for the analysis of Rilpivirine and its impurities. sciencescholar.usmdpi.comasiapharmaceutics.info This method is favored for its ability to separate a wide range of non-volatile and semi-volatile organic compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

The development of a robust RP-HPLC method for Rilpivirine amide 1 impurity requires careful optimization of several key parameters to achieve adequate separation and sensitivity.

Column Chemistry: The choice of the stationary phase is critical. C18 and C8 columns are commonly utilized for the analysis of Rilpivirine and its related substances. orientjchem.orgresearchgate.netresearchgate.netijpbs.comijpar.comijpsjournal.com For instance, studies have employed columns such as the Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm) and Gemini phenomenex C18 (250x4.6 mm, 5µ) to achieve successful separation. orientjchem.orgijpbs.com The smaller particle size in some modern columns contributes to higher efficiency and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. orientjchem.orgijpbs.comijpar.comwjbphs.com The pH of the aqueous buffer is a critical factor; for example, a buffer of 0.3% v/v perchloric acid in water adjusted to pH 3.0 has been used as one eluent. orientjchem.org Other mobile phase systems include mixtures of potassium dihydrogen phosphate (B84403) buffer and acetonitrile or water and methanol. ijpbs.comwjbphs.com The ratio of the organic to aqueous phase is adjusted to control the retention and separation of the analyte and its impurities.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. Typical flow rates reported in various methods range from 0.55 mL/min to 1.2 mL/min. orientjchem.orgijpbs.comwjbphs.comsciencescholar.us The optimal flow rate is selected to provide a balance between resolution and run time.

Temperature: Column temperature is another important parameter that can influence chromatographic separation. Maintaining a constant and elevated temperature, such as 30°C, 35°C, or even 55°C, can improve peak shape, reduce viscosity of the mobile phase, and enhance resolution. orientjchem.orgresearchgate.netijpbs.com

Table 1: Examples of Optimized RP-HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm) orientjchem.org | Gemini phenomenex C18 (250x4.6mm, 5µ) ijpbs.com | LC-20 AT C18 wjbphs.com |

| Mobile Phase A | 0.3% v/v perchloric acid in water, pH 3.0 orientjchem.org | 15mM KH2PO4, pH 3.0 ijpbs.com | Water wjbphs.com |

| Mobile Phase B | Acetonitrile orientjchem.org | Methanol ijpbs.com | Methanol wjbphs.com |

| Flow Rate | 0.55 mL/min orientjchem.org | 1.20 mL/min ijpbs.com | 1.0 mL/min wjbphs.com |

| Temperature | 55°C orientjchem.org | 30°C ijpbs.com | Not Specified |

| Detection | 220 nm orientjchem.org | Not Specified | 258 nm wjbphs.com |

To effectively separate a complex mixture of the main Rilpivirine compound and its various impurities, including amide degradation products, a gradient elution program is often necessary. orientjchem.orgijpbs.com Unlike an isocratic method where the mobile phase composition remains constant, a gradient program involves changing the proportion of the organic solvent in the mobile phase over the course of the analysis. orientjchem.org

This approach is particularly useful for eluting strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. For instance, a method might start with a lower concentration of the organic solvent (e.g., acetonitrile) to separate more polar impurities, and then the concentration is gradually increased to elute the main drug substance and less polar impurities like the Rilpivirine amide products. orientjchem.orgijpbs.com

Table 2: Example of a Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic Solvent) |

| 0.01 | 70 | 30 |

| 35 | 15 | 85 |

| 40 | 15 | 85 |

| 41 | 70 | 30 |

| 45 | Stop | Stop |

Data adapted from a study on Rilpivirine HCl analysis. ijpbs.com

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity in HPLC analysis. A UV detector is commonly used for this purpose. orientjchem.orgwjbphs.comsciencescholar.us The ideal wavelength is one where the analyte and its impurities exhibit significant absorbance, providing a good response. wjbphs.com Wavelengths reported for the analysis of Rilpivirine and its related substances vary, with common choices including 210 nm, 220 nm, and 258 nm. orientjchem.orgwjbphs.comsciencescholar.us The selection is often made by scanning the UV spectra of the compounds of interest to find the wavelength of maximum absorption (λmax), which ensures the highest sensitivity for quantification. wjbphs.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. researchgate.net

A UHPLC method has been specifically developed for the simultaneous separation and quantification of Rilpivirine isomers and five degradation products, including two amide impurities (Impurity-A and Impurity-B). researchgate.net This method utilizes a Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 column (150 × 2.1 mm, 1.7 μm) at a temperature of 35.0°C. A gradient elution with a mobile phase consisting of acetonitrile and 0.05% formic acid in 10 mM ammonium (B1175870) formate (B1220265) at a flow rate of 0.30 ml/min was employed. researchgate.net The lower limit of quantification for the impurities was reported to be 0.05 μg/ml, demonstrating the high sensitivity of the UHPLC technique. researchgate.net

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. asianpubs.org In the context of this compound, which is a non-volatile degradation product, GC is not the primary analytical method for its direct characterization or quantification. Instead, GC is employed to identify and quantify volatile by-products or residual solvents that may be present from the manufacturing process of the Rilpivirine drug substance. asianpubs.org

These volatile impurities have no therapeutic benefit and must be controlled within strict limits due to potential toxicity. asianpubs.org A typical GC method involves injecting the sample into a heated port, where volatile components are vaporized and carried by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall. asianpubs.org The method can be validated for parameters such as accuracy, precision, and linearity to ensure reliable quantification of any volatile organic impurities in the final drug product. asianpubs.org

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities. Techniques such as Mass Spectrometry, Nuclear Magnetic Resonance, and Fourier-Transform Infrared Spectroscopy provide complementary information to build a comprehensive structural profile of this compound.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of the impurity from the API and other related substances before detection, providing high specificity and sensitivity. researchgate.netnih.gov

For this compound, which has a molecular formula of C22H20N6O, the expected molecular weight is 384.4 g/mol . synzeal.comdaicelpharmastandards.comchemicea.com LC-MS/MS methods are developed to monitor specific precursor-to-product ion transitions, ensuring accurate identification and quantification. nih.gov For instance, in the analysis of Rilpivirine, the precursor ion at m/z 367.1 is fragmented to a product ion at m/z 128.0 for monitoring. nih.gov A similar approach would be applied to the amide impurity, identifying a unique transition for selective detection. Forced degradation studies often employ LC-MS to identify and characterize degradation products, including amide impurities that form under hydrolytic stress conditions. researchgate.netasiapharmaceutics.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov Through various NMR experiments, including 1H-NMR, 13C-NMR, and two-dimensional (2D) techniques, the precise connectivity of atoms within the this compound can be determined.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the amide functional group, which differ significantly from the nitrile group in Rilpivirine. Key vibrational bands for the amide group include the N-H stretching and bending vibrations, as well as the C=O stretching vibration (Amide I band). This technique is often used in conjunction with MS and NMR to provide corroborative evidence for the structural assignment of impurities. daicelpharmastandards.comnih.govorientjchem.org

Method Validation Parameters

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. asiapharmaceutics.info According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. orientjchem.orgvivekanandcollege.ac.in

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijisrt.comabcpsangli.edu.in | The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated. orientjchem.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjbphs.comijbpas.comashdin.com | Correlation coefficient (r²) ≥ 0.999. ijbpas.comijpar.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. orientjchem.orgashdin.comsciencescholar.us | Percent recovery typically between 98.0% and 102.0%. orientjchem.orgijisrt.comijpar.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability, intermediate precision, and reproducibility. ijisrt.comresearchgate.netresearchgate.net | Relative Standard Deviation (%RSD) should not be more than 2.0%. ijisrt.comashdin.comresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijbpas.comresearchgate.netsciencescholar.us | Often determined based on a signal-to-noise ratio of 3:1. sciencescholar.us |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijbpas.comresearchgate.netsciencescholar.us | Often determined based on a signal-to-noise ratio of 10:1. sciencescholar.us |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijisrt.comsciencescholar.usresearchgate.net | System suitability parameters should remain within acceptable limits, and the %RSD of results should be low. ijisrt.comijbpas.com |

Numerous studies have reported validated HPLC methods for the determination of Rilpivirine and its impurities, demonstrating the successful application of these parameters. For example, a method for Rilpivirine impurities showed linearity over a range of 5.0-15.0 μg/ml with a correlation coefficient of 0.999. wjbphs.com The LOD and LOQ for Rilpivirine impurities were reported to be 0.079 μg/ml and 0.241 μg/mL, respectively. wjbphs.com Accuracy was confirmed with recovery values ranging from 98% to 101%. orientjchem.org Robustness is tested by intentionally varying parameters like mobile phase composition, pH, and flow rate. sciencescholar.usresearchgate.netijpbs.com

Reference Standards and Certified Reference Materials for this compound

The availability and use of high-purity reference standards are fundamental for the accurate identification and quantification of impurities. synthinkchemicals.com Certified Reference Materials (CRMs) provide traceability and ensure the reliability of analytical results.

Several specialized chemical suppliers offer reference standards for Rilpivirine impurities, including this compound. synzeal.comdaicelpharmastandards.comchemicea.comdaicelpharmastandards.com These standards are essential for various applications, including:

Analytical method development and validation. synzeal.com

Quality control (QC) testing during the commercial production of Rilpivirine. synzeal.comcleanchemlab.com

Impurity profiling and stability testing. synthinkchemicals.com

These reference standards are typically supplied with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data from techniques like NMR, MS, and FT-IR, as well as purity data determined by a validated chromatographic method like HPLC. daicelpharmastandards.comsynthinkchemicals.com The use of well-characterized reference standards is a regulatory requirement and ensures the consistency and quality of the final drug product. synzeal.comsynthinkchemicals.com

Impurity Profiling and Quality Control Strategies

Development of Impurity Profiles for Rilpivirine Drug Substance

The development of a comprehensive impurity profile for the Rilpivirine drug substance is a foundational step in ensuring its quality. This profile includes a list of actual and potential impurities that may arise during synthesis, purification, and storage. ich.org Impurities in Rilpivirine can include process-related compounds, synthetic intermediates, degradation products, and by-products from synthetic reactions. synthinkchemicals.comveeprho.com

The process involves:

Characterization of Impurities: Potential impurities are structurally characterized. For Rilpivirine, these can include amide derivatives, nitrile isomers, and halogenated analogs. synthinkchemicals.com

Forced Degradation Studies: To identify potential degradation products, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. orientjchem.orgresearchgate.net Studies on Rilpivirine have shown that under acidic and basic stress conditions, amide impurities, referred to as RLP-Amide A and RLP-Amide B, are significant degradation products. orientjchem.orgresearchgate.net The Z-isomer of Rilpivirine is another notable impurity formed under photolytic conditions. orientjchem.orgrjptonline.org

Batch Analysis: Multiple batches of the Rilpivirine drug substance are analyzed to understand the typical impurity levels and identify any batch-to-batch variability. This provides a baseline for setting realistic and effective control limits.

The impurity profile serves as a critical quality benchmark throughout the drug's lifecycle, from development to commercial production. celonpharma.com

Table 1: Common Rilpivirine Impurities and Their Origin

| Impurity Name | Type | Typical Origin |

|---|---|---|

| Rilpivirine Amide 1 Impurity | Degradation/Process | Hydrolysis of a nitrile group during synthesis or storage |

| Z-Rilpivirine | Degradation | Photodegradation |

| Rilpivirine Dimer Impurity | Degradation | Alkaline hydrolysis and photodegradation |

| Unreacted Intermediates | Process | Incomplete chemical synthesis reactions |

| By-products | Process | Side reactions occurring during synthesis |

Analytical Control Strategies for this compound

Effective control of this compound relies on robust and validated analytical methods capable of detecting, identifying, and quantifying it at specified low levels. wjbphs.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose due to their high specificity, sensitivity, and accuracy. researchgate.netafricanjournalofbiomedicalresearch.com

Key components of the analytical control strategy include:

Method Development: A stability-indicating chromatographic method is developed to separate the this compound from the active pharmaceutical ingredient (API) and other potential impurities. orientjchem.org This ensures that the quantification of the impurity is not affected by the presence of other components. ikev.org

Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. rjptonline.org Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjbphs.comabcpsangli.edu.in For instance, one RP-HPLC method showed an LOQ for Rilpivirine impurities as low as 0.241 µg/mL. wjbphs.com

Routine Testing: The validated method is implemented for routine quality control testing of raw materials, in-process samples, and the final Rilpivirine drug substance.

Table 2: Example of RP-HPLC Conditions for Rilpivirine Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent Zorbax Eclipse XDB C18 (150 x 2.1mm, 1.8µm) | orientjchem.orgresearchgate.net |

| Mobile Phase A | 0.3% v/v perchloric acid in water (pH 3.0) | orientjchem.orgresearchgate.net |

| Mobile Phase B | Acetonitrile (B52724) | orientjchem.orgresearchgate.net |

| Elution Mode | Gradient | orientjchem.orgresearchgate.net |

| Flow Rate | 0.55 mL/min | orientjchem.orgresearchgate.net |

| Column Temperature | 55°C | orientjchem.orgresearchgate.net |

| Detection Wavelength | 220 nm | orientjchem.orgresearchgate.net |

| Injection Volume | 3 µL | orientjchem.orgresearchgate.net |

Establishment of Reporting, Identification, and Qualification Thresholds

The ICH Q3A(R2) guideline provides a framework for establishing thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.eugmp-compliance.org These thresholds are based on the maximum daily dose (MDD) of the drug and guide the necessary actions to ensure patient safety. slideshare.net

Reporting Threshold: This is the level above which an impurity must be reported in regulatory submissions. It is a practical limit for routine monitoring. jpionline.orggmpinsiders.com

Identification Threshold: This is the level above which an impurity's structure must be determined. If an impurity level exceeds this threshold, efforts must be made to characterize and identify it. slideshare.netjpionline.org

Qualification Threshold: This is the level above which an impurity must be qualified, meaning its biological safety must be established through toxicological studies or other means. ich.orgjpionline.org An impurity is considered qualified if its level has been adequately tested in safety or clinical studies. slideshare.net

For a given drug substance, any impurity, including Rilpivirine amide 1, that exceeds these thresholds requires appropriate documentation and justification. jpionline.org

Table 3: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) Guideline. slideshare.net

Process Analytical Technology (PAT) Applications for Real-time Monitoring

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgmt.com The goal of PAT is to ensure final product quality by understanding and controlling the process in real-time. sigmaaldrich.com

For controlling impurities like Rilpivirine amide 1, PAT can be applied to:

Real-time Monitoring: PAT involves the use of in-line or on-line analytical tools to monitor CPPs (e.g., temperature, pH, reactant concentration) in real-time. nih.gov This allows for immediate detection of any deviations from the desired operating range that could lead to impurity formation.

Predictive Control: Data gathered from real-time monitoring can be used to build process models that predict the formation of impurities. This enables proactive adjustments to process parameters to prevent impurity levels from exceeding their limits. process-insights.com

Enhanced Process Understanding: By providing a continuous stream of data, PAT tools facilitate a deeper understanding of how process variables impact the impurity profile. nih.gov

Common PAT tools applicable for impurity monitoring include spectroscopic techniques (e.g., Near-Infrared, Raman) and chromatographic methods integrated directly into the manufacturing line. researchgate.net The implementation of PAT shifts the focus from testing quality into the final product to building quality into the manufacturing process by design. mt.com

Quality by Design (QbD) Principles in Analytical Method Development for Impurities

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. etflin.com When applied to analytical methods, this is often referred to as Analytical QbD (AQbD). celonpharma.comnih.gov

The application of QbD principles to develop a method for analyzing this compound involves several key steps:

Define the Analytical Target Profile (ATP): This first step involves defining the goals for the method's performance, such as the required accuracy, precision, and sensitivity to quantify the this compound at its specification limit. celonpharma.comsepscience.com

Identify Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): A risk assessment is performed to identify method parameters (e.g., mobile phase pH, column temperature, flow rate) that could significantly impact the method's performance attributes (e.g., resolution, peak shape, retention time). researchgate.netsepscience.com

Design of Experiments (DoE): Statistical tools like Design of Experiments are used to systematically study the effects of the identified CMPs on the CMAs. researchgate.net This allows for a comprehensive understanding of the relationships between variables.

Establish a Method Operable Design Region (MODR): Based on the DoE results, a design space or MODR is established. celonpharma.com This is a multidimensional space of method parameters within which the method is proven to be robust and consistently meet the ATP.

Implement a Control Strategy: A control strategy is defined for the routine use of the method, including system suitability tests, to ensure it remains in a state of control throughout its lifecycle.

By using a QbD approach, the resulting analytical method for this compound is not only validated but is also well-understood and robust, minimizing the risk of method failure during routine use. researchgate.net

Stability Aspects and Stress Degradation Studies of Rilpivirine

Forced Degradation Studies to Predict Impurity Formation

Forced degradation, or stress testing, is a crucial process in pharmaceutical development used to identify potential degradation products that may form under various environmental stresses. researchgate.net These studies help establish the intrinsic stability of a drug substance and support the development of stability-indicating analytical methods. citefactor.org For Rilpivirine, stress testing has shown susceptibility to degradation, particularly through hydrolysis, leading to the formation of amide-related impurities. researchgate.netresearchgate.net

Acidic Stress Conditions

Rilpivirine demonstrates significant degradation when subjected to acidic conditions, especially when combined with heat. citefactor.orgorientjchem.org The primary degradation pathway under acid hydrolysis involves the conversion of the nitrile group in the Rilpivirine molecule into an amide. researchgate.netresearchgate.net This reaction leads to the formation of acid-hydrolyzed amide impurities, specifically identified in literature as Impurity-A and Impurity-B. researchgate.netresearchgate.netresearchgate.netorientjchem.org Rilpivirine Amide Impurity 1, chemically known as (2E)-3-[4-[[2[(4-Cyanophenyl)amino]pyrimidin-4-yl]amino]-3, 5-Dimethylphenyl]prop-2-Enamide, is a product of this hydrolytic degradation. chemicea.comalentris.org

Studies have reported varying degrees of degradation depending on the specific conditions applied. For instance, one study observed 5.96% degradation, while another reported 2.53% under their respective acidic stress protocols. mdpi.com

| Condition | Reported Degradation (%) | Primary Impurities Formed | Source |

|---|---|---|---|

| 5N HCl at 60°C for 10 min | Not specified | Degraded products observed | ijbpas.com |

| Acidic degradation with heat | Not specified | RLP Amide A, RLP Amide B | researchgate.netorientjchem.org |

| 2N HCl at 60°C for 30 min | 2.53 | Not specified | |

| Acidic conditions | 5.96 | Not specified | mdpi.com |

Basic (Alkaline) Stress Conditions

Similar to acidic conditions, Rilpivirine is susceptible to degradation under alkaline stress. citefactor.org The hydrolysis of the nitrile group to form an amide is also the principal degradation pathway in basic media. researchgate.netresearchgate.net Consequently, Rilpivirine Amide A and Rilpivirine Amide B are the main degradation products observed under these conditions. researchgate.netorientjchem.org This confirms that Rilpivirine Amide Impurity 1 is a potential degradant in both acidic and alkaline environments.

The extent of degradation reported in various studies under alkaline conditions includes 4.79% and 1.85%. mdpi.com

| Condition | Reported Degradation (%) | Primary Impurities Formed | Source |

|---|---|---|---|

| 5N NaOH at 60°C for 10 min | Not specified | Degraded products observed | ijbpas.com |

| Basic degradation | Not specified | RLP Amide A, RLP Amide B | researchgate.netorientjchem.org |

| 2N NaOH at 60°C for 30 min | 1.85 | Not specified | |

| Alkaline conditions | 4.79 | Not specified | mdpi.com |

Oxidative Stress Conditions

The stability of Rilpivirine under oxidative stress appears to be condition-dependent. Some research indicates that Rilpivirine hydrochloride solution is stable under oxidation treatment. orientjchem.org However, other studies report degradation ranging from 4.35% to 4.42% when exposed to hydrogen peroxide. mdpi.com The impurities formed under oxidative stress are identified as oxidative nitrile impurities (Impurity-C), which are distinct from the amide impurities formed via hydrolysis. researchgate.netresearchgate.net Therefore, Rilpivirine Amide Impurity 1 is not a characteristic product of oxidative degradation.

Thermal Stress Conditions

Exposure to thermal stress can induce the degradation of Rilpivirine. While Rilpivirine powder has been found to be stable under heat treatment, its solution is susceptible to degradation. researchgate.netorientjchem.org Studies have reported degradation levels of 2.63% to 3.27% when heated. mdpi.com It has been noted that Rilpivirine is more prone to degradation under thermal and photolytic conditions. ijpsr.com However, the main degradation products formed under thermal stress are not the amide impurities, but rather other minor, unspecified degradants. researchgate.netorientjchem.org

Photolytic Stress Conditions

Photolytic degradation studies involve exposing the drug substance to light to determine its photosensitivity. researchgate.net Under photolytic stress, Rilpivirine degrades to form its Z-isomer (Impurity-D) and dimer impurities (Impurity-E). researchgate.netresearchgate.netorientjchem.org The reported degradation has been observed to be between 1.38% and 2.36%. mdpi.com The formation of Rilpivirine Amide Impurity 1 is not associated with photolytic stress conditions. researchgate.netorientjchem.org

Degradation Kinetics and Pathway Elucidation for Amide Formation

The formation of Rilpivirine amide 1 impurity is primarily a result of the hydrolysis of the cyanoethenyl group present in the Rilpivirine molecule. chemistrysteps.comlumenlearning.com This transformation is significantly influenced by pH and temperature, with studies indicating that both acidic and basic conditions, especially when combined with heat, can accelerate this degradation pathway. orientjchem.org

Research Findings from Stress Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and understanding the stability of a drug substance. In the case of Rilpivirine, these studies have consistently shown the formation of amide impurities under hydrolytic stress.

One such study investigated the degradation of Rilpivirine hydrochloride (HCl) under a range of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress. orientjchem.org The results revealed that the primary degradation products under acidic conditions (when combined with heat) and basic conditions were two amide-related impurities, referred to as RLP-Amide A and RLP-Amide B. orientjchem.org This indicates that the nitrile group in Rilpivirine is susceptible to hydrolysis, leading to the corresponding amide.

Another comprehensive study focusing on the simultaneous quantification of Rilpivirine and its degradation products also identified the formation of acid-base hydrolyzed amide impurities, designated as Impurity-A and Impurity-B. vivekanandcollege.ac.inresearchgate.net These findings corroborate the hydrolytic degradation pathway of the nitrile functional group.

The table below summarizes the conditions under which the formation of Rilpivirine amide impurities has been observed in forced degradation studies.

| Stress Condition | Observations | Reference |

|---|---|---|

| Acidic Degradation (with heat) | Formation of RLP-Amide A and RLP-Amide B as main degradation products. | orientjchem.org |

| Basic Degradation | Formation of RLP-Amide A and RLP-Amide B as main degradation products. | orientjchem.org |

| Acid-Base Hydrolysis | Revealed the formation of amide impurities (Impurity-A and Impurity-B). | vivekanandcollege.ac.inresearchgate.net |

While these studies confirm the formation of the amide impurity, detailed kinetic data such as specific reaction rates or the order of the degradation reaction under different pH and temperature conditions are not extensively reported in the available literature. However, the qualitative data strongly suggest that the rate of amide formation is significantly increased in the presence of acid or base and elevated temperatures.

Elucidation of the Formation Pathway

The chemical transformation of the nitrile group in Rilpivirine to an amide group follows a well-established chemical mechanism of nitrile hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom of the nitrile group. This protonation increases the electrophilicity of the carbon atom of the nitrile, making it more susceptible to nucleophilic attack by a water molecule. lumenlearning.comorganicchemistrytutor.com The subsequent steps involve a series of proton transfers and tautomerization to yield the stable amide product.

Step 1: Protonation of the nitrile nitrogen. The lone pair of electrons on the nitrogen atom attacks a proton (H+) from the acidic medium.

Step 2: Nucleophilic attack by water. A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

Step 3: Deprotonation. A water molecule acts as a base to deprotonate the oxygen atom, forming a neutral intermediate.

Step 4: Tautomerization. The intermediate undergoes tautomerization to form the more stable amide structure.

Base-Catalyzed Hydrolysis:

In a basic medium, the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the electrophilic carbon atom of the nitrile group. libretexts.org This is followed by protonation from water to form an imidic acid intermediate, which then tautomerizes to the amide. chemistrysteps.com

Step 1: Nucleophilic attack by hydroxide. The hydroxide ion attacks the carbon atom of the nitrile group, forming a negatively charged intermediate.

Step 2: Protonation. The negatively charged nitrogen is protonated by a water molecule.

Step 3: Tautomerization. The resulting intermediate tautomerizes to form the final amide product.

These proposed pathways, based on fundamental principles of organic chemistry, provide a clear elucidation of how Rilpivirine can degrade to form the this compound under hydrolytic stress conditions. The presence of both acid and base catalysts facilitates this conversion, highlighting the importance of controlling the pH during the manufacturing and storage of Rilpivirine-containing products to minimize the formation of this impurity.

Regulatory and Research Implications of Rilpivirine Amide 1 Impurity

Compliance with International Regulatory Guidelines (ICH Q3A/B, M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines to ensure the quality of pharmaceutical products. The primary guidelines governing impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgeuropa.eueuropa.eu These guidelines set thresholds for reporting, identification, and qualification of impurities.

ICH Q3A/B Thresholds:

The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug. For Rilpivirine, with a recommended dose of 25 mg once daily, the following thresholds would generally apply:

| Threshold | Limit (based on 25 mg daily dose) |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | > 0.10% |

| Qualification Threshold | > 0.15% |

Any impurity present at a level above the identification threshold must be structurally characterized. amsbiopharma.com If the level of an impurity exceeds the qualification threshold, its biological safety must be established through appropriate toxicological studies. ich.org

For Rilpivirine, regulatory documents indicate that some impurities have exceeded the ICH qualification limit, necessitating further safety evaluations. While it is not publicly specified whether Rilpivirine amide 1 impurity is one of these, its presence above the 0.15% level would trigger the need for qualification.

ICH M7 Guideline for Mutagenic Impurities:

The ICH M7(R2) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. wjbphs.com This guideline classifies impurities into five classes based on their mutagenic and carcinogenic potential.

ICH M7 Classification of Impurities:

| Class | Description |

| Class 1 | Known mutagenic carcinogens. |

| Class 2 | Known mutagens with unknown carcinogenic potential. |

| Class 3 | Compounds with a structural alert for mutagenicity, but with insufficient data to classify them. |

| Class 4 | Compounds with a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity. |

| Class 5 | Compounds with no structural alert for mutagenicity. |

An Australian Public Assessment Report for Rilpivirine mentions that one impurity was found to be mutagenic in the Ames test, a bacterial reverse mutation assay used to assess mutagenic potential. For such impurities, a "Threshold of Toxicological Concern" (TTC) approach is often used to establish a safe level of exposure, typically 1.5 µ g/day for lifetime exposure. Without specific public data on the genotoxicity of this compound, its classification under ICH M7 remains undetermined. However, its chemical structure would be subject to computational toxicology assessment to identify any structural alerts for mutagenicity.

Impact on Pharmaceutical Quality Attributes

The presence of impurities, even at trace levels, can significantly impact the critical quality attributes (CQAs) of a drug product. For Rilpivirine, the formation of this compound can have several implications.

Forced degradation studies have shown that Rilpivirine can degrade under acidic and basic conditions to form amide impurities, referred to in one study as RLP-Amide A and RLP-Amide B. orientjchem.orgresearchgate.net This indicates that the stability of Rilpivirine is susceptible to pH variations, and the formation of this compound could be a marker of degradation.

Potential Impacts of this compound on Quality:

Stability and Shelf-life: The formation of degradation products like this compound can indicate instability of the drug substance, potentially leading to a reduced shelf-life of the final product. daicelpharmastandards.com

Efficacy: The conversion of the active ingredient, Rilpivirine, into an impurity means a reduction in the amount of the intended therapeutic agent, which could potentially impact the drug's efficacy. daicelpharmastandards.com

Physical Properties: The presence of impurities can sometimes affect the physical properties of the API, such as its crystal structure, solubility, and dissolution rate, which are critical for bioavailability.

Strict control over the manufacturing process and storage conditions is therefore necessary to minimize the formation of this compound and ensure the quality and consistency of the drug product. daicelpharmastandards.com

Future Research Directions in Rilpivirine Impurity Management

The effective management of impurities like this compound relies on continuous advancements in analytical science, predictive modeling, and manufacturing processes.

The accurate detection and quantification of impurities at low levels are crucial for regulatory compliance and product quality. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Rilpivirine and its impurities. orientjchem.orgresearchgate.net

Recent studies have detailed the development of stability-indicating RP-HPLC methods capable of separating Rilpivirine from its degradation products, including amide impurities. wjbphs.comorientjchem.orgresearchgate.net These methods are essential for routine quality control and stability testing.

Future research in this area is likely to focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offering faster analysis times and higher resolution, UHPLC can improve the efficiency of impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the structural elucidation of unknown impurities and for the sensitive quantification of trace-level impurities. researchgate.netnih.gov Further development of LC-MS methods can aid in the comprehensive characterization of the Rilpivirine impurity profile.

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line or on-line spectroscopic and chromatographic monitoring, can enable real-time control of the manufacturing process to minimize impurity formation. nih.govsigmaaldrich.com

Predictive modeling and computational tools are becoming increasingly valuable in pharmaceutical development for anticipating the formation of impurities. By understanding the degradation pathways of Rilpivirine, it may be possible to predict the likelihood of this compound formation under various conditions.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, heat, light, and oxidation, provide valuable data for understanding degradation pathways. orientjchem.orgresearchgate.netmdpi.com The identification of this compound as a degradation product under acidic and basic stress provides a foundation for building predictive models. orientjchem.orgresearchgate.net

Future research could involve:

Kinetic Modeling: Developing kinetic models to predict the rate of formation of this compound as a function of temperature, pH, and other process parameters.

Computational Chemistry: Using computational tools to model the degradation mechanisms of Rilpivirine at a molecular level, providing insights into the factors that favor the formation of the amide impurity.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of Rilpivirine can lead to more sustainable manufacturing processes with improved impurity profiles.

Research into greener synthetic routes for pharmaceuticals is an active area. Strategies relevant to minimizing amide impurity formation could include:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and milder reaction conditions, potentially avoiding the formation of certain by-products. rsc.orgmanchester.ac.ukresearchgate.net Research into biocatalytic methods for amide bond formation is an emerging field that could offer alternatives to traditional chemical synthesis steps that may contribute to impurity formation.

Solvent Selection: The choice of solvents can significantly influence reaction pathways and impurity profiles. The use of greener, less toxic solvents can contribute to a more sustainable process and may also impact the formation of impurities.

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, can maximize the yield of the desired product while minimizing the formation of impurities like this compound.

By integrating these advanced analytical, predictive, and green chemistry approaches, the pharmaceutical industry can continue to improve the management of impurities, ensuring the delivery of high-quality, safe, and effective medications.

常见问题

How is Rilpivirine amide 1 impurity identified and quantified in pharmaceutical samples?

Basic Research Focus

this compound (Impurity-B) is identified and quantified using ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) and electrospray ionization mass spectrometry (ESI-MS). The method employs a Waters Acquity BEH Shield RP18 column (150 mm × 2.1 mm, 1.7 µm) with a gradient mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. This setup achieves baseline separation of the impurity from other degradation products, including (E)/(Z)-isomers and dimer impurities . Quantification is validated per ICH Q2(R1) guidelines, with a limit of quantification (LOQ) of 0.05 µg/mL and linearity over 0.05–15 µg/mL .

What experimental conditions lead to the formation of this compound?

Basic Research Focus

Impurity-B forms during base hydrolysis of rilpivirine HCl. Forced degradation studies under 0.1 M NaOH at 80°C for 24 hours induce cleavage of the cyano group, generating the amide derivative. Photodegradation (ICH Q1B light exposure) and oxidation (3% H2O2, 24 hours) do not produce Impurity-B, confirming its specificity to alkaline conditions .

What validation parameters are critical for ensuring the reliability of impurity quantification methods?

Basic Research Focus

Key validation parameters include:

- Specificity : Resolution ≥2.0 between Impurity-B and adjacent peaks .

- Linearity : R<sup>2</sup> ≥0.999 over the analytical range.

- Precision : Relative standard deviation (RSD) ≤2.0% for intraday/interday assays.

- Robustness : Tolerance to ±2 nm wavelength shifts and ±0.1 mL/min flow rate variations .

Method validation must align with ICH Q2(R1) guidelines, with supporting data on recovery (98–102%) and stability of analytical solutions .

How do structural differences between this compound and the parent compound affect analytical separation?

Advanced Research Focus

Impurity-B differs from rilpivirine by the replacement of the cyano group (-CN) with a carboxamide (-CONH2) , altering polarity and retention behavior. The BEH Shield RP18 column’s ethylene-bridged hybrid phase enhances separation by leveraging hydrophobic interactions and secondary interactions with residual silanols. A pH 3.0 mobile phase further ionizes the amide group, improving peak symmetry and resolution (Rs >2.5) from the parent compound .

What are the challenges in developing a UHPLC method for simultaneous detection of this compound with other degradation products?

Advanced Research Focus

Challenges include:

- Co-elution risks : Overlapping peaks of (Z)-isomer (Impurity-D) and dimer impurity (Impurity-E) require optimized gradient elution (e.g., 10–95% acetonitrile in 12 minutes) .

- Sensitivity : Low abundance impurities (<0.1%) necessitate sub-2 µm particle columns and PDA detection at 254 nm.

- Method transferability : Column batch variability and mobile phase pH (±0.1) must be controlled to maintain retention time reproducibility .

How to resolve data contradictions when impurity profiles vary under different stress conditions?

Advanced Research Focus

Contradictions arise from matrix effects (e.g., excipient interactions in tablets) or stress condition variability (e.g., temperature fluctuations). Strategies include:

- Forced degradation mapping : Correlate impurity formation kinetics with Arrhenius plots to predict stability under less extreme conditions.

- Mass balance studies : Confirm total impurity levels account for 95–105% of initial drug content to rule out unaccounted degradation pathways .

- Orthogonal methods : Validate UHPLC data with LC-MS/MS to resolve co-eluting peaks .

What is the significance of mass spectrometry in confirming the identity of this compound?

Advanced Research Focus

ESI-MS provides molecular ion confirmation (m/z 396.45 for Impurity-B vs. 366.40 for rilpivirine) and fragmentation patterns to distinguish structural analogs. For example, Impurity-B shows a characteristic loss of NH3 (-17 Da), absent in the parent compound. MS/MS also differentiates Impurity-B from isobaric impurities like oxidative nitrile derivatives .

What strategies address the lack of reference standards for this compound?

Advanced Research Focus

When synthesis is infeasible:

- In-silico prediction : Use software (e.g., ACD/Labs) to simulate UV spectra and retention times based on structural descriptors.

- Relative response factors (RRFs) : Estimate impurity concentrations using the parent drug’s calibration curve, validated via spike-recovery experiments .

- Isolation protocols : Employ preparative HPLC to isolate Impurity-B from forced degradation batches, followed by NMR for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。